molecular formula C23H21NO3 B2481332 (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide CAS No. 466661-54-1

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2481332
CAS No.: 466661-54-1
M. Wt: 359.425
InChI Key: IRXCIZDXHFVYLH-CXUHLZMHSA-N
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Description

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H21NO3 and its molecular weight is 359.425. The purity is usually 95%.
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Scientific Research Applications

Hepatoprotective Activity

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been studied for its hepatoprotective properties. A related compound, tribulusimide D, showed significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).

Electrospray Ionization Mass Spectrometry

In the field of mass spectrometry, a compound with a similar structure, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, has been characterized. It demonstrated a distinct ion formation due to neighboring group participation, contributing to the understanding of fragmentation patterns in mass spectrometry (Bigler & Hesse, 1995).

Chemical Synthesis and Structural Analysis

The compound's derivatives have been used in chemical synthesis. For instance, its variant underwent cyclocondensation reactions to form specific pyrazole structures, indicating its utility in complex organic syntheses (Mahesha et al., 2021).

Antioxidant Properties

A structurally similar compound, 4-hydroxy-N-{4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]butyl}benzamide, isolated from Lindelofia stylosa, was found to exhibit significant antioxidant activities, indicating potential applications in oxidative stress-related conditions (Choudhary et al., 2008).

Application in Corrosion Inhibition

In the field of materials science, related acrylamide derivatives were explored as corrosion inhibitors, demonstrating effectiveness in protecting materials like copper in acidic environments. This indicates potential industrial applications for similar compounds (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-21-14-10-20(11-15-21)24-23(25)16-9-18-7-12-22(13-8-18)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXCIZDXHFVYLH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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